Methylenebis(tert-butylphosphane)
Description
Methylenebis(tert-butylphosphane) is a phosphorus-containing organometallic compound characterized by a central methylene (-CH2-) group bridging two tert-butylphosphane moieties. For instance, methylenebis derivatives are critical intermediates in resin production, polymer curing, and flame retardants, as noted in multiple sources . The tert-butyl groups in such compounds enhance steric bulk, influencing reactivity and stability, a feature likely shared by Methylenebis(tert-butylphosphane).
Properties
CAS No. |
94478-02-1 |
|---|---|
Molecular Formula |
C9H22P2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
tert-butyl(tert-butylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C9H22P2/c1-8(2,3)10-7-11-9(4,5)6/h10-11H,7H2,1-6H3 |
InChI Key |
XKXHDSVFVJYBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PCPC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis(tert-butylphosphane) can be synthesized through the reaction of tert-butylphosphane with methylene chloride under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the tert-butylphosphane, allowing it to react with methylene chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of methylenebis(tert-butylphosphane) may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methylenebis(tert-butylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: Methylenebis(tert-butylphosphane) can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylenebis(tert-butylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Methylenebis(tert-butylphosphane) is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which methylenebis(tert-butylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphorus atoms in the compound can donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methylenebis(tert-butylphosphane) with three structurally related compounds, focusing on functional groups, applications, and toxicological profiles.
4,4'-Methylenebis(2-Chloroaniline) (MBOCA)
- Structure : A methylene-bis compound with two chloroaniline groups.
- Applications : Used as a curing agent for polyurethanes and epoxy resins due to its amine reactivity .
- Occupational exposure limits are strictly regulated, and releases are monitored in industrial settings (e.g., Pasadena, TX facilities) .
| Property | MBOCA | Methylenebis(tert-butylphosphane) |
|---|---|---|
| Functional Groups | Aromatic amine, chloro substituent | Tert-butylphosphane, methylene bridge |
| Industrial Use | Polymer curing agent | Likely catalyst or ligand in synthesis |
| Health Hazards | Carcinogenic, respiratory risks | Unknown (limited data) |
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine)
- Structure : Cyclohexylamine derivatives with a methylene bridge.
- Applications : Used in polyamide and epoxy systems.
- Toxicity : Read-across data from this analogue suggest shared hazards with similar methylenebis compounds, including respiratory and dermal toxicity .
| Property | Cyclohexylamine Analogue | Methylenebis(tert-butylphosphane) |
|---|---|---|
| Reactivity | Primary amine functionality | Phosphane ligands (electron-donating) |
| Physico-Chemical Similarity | High (shared methylene backbone) | Moderate (phosphorus vs. nitrogen) |
| Toxicological Profile | Irritant, sensitizer | Likely low acute toxicity (steric shielding) |
Bis(tert-butylphenyl) Phenyl Phosphate
- Structure : Phosphate ester with tert-butylphenyl groups.
- Applications : Flame retardant or plasticizer in polymers.
- Toxicity: Limited data, but phosphate esters are often associated with neurotoxicity .
| Property | Phosphate Ester | Methylenebis(tert-butylphosphane) |
|---|---|---|
| Functional Groups | Phosphate, aryl substituents | Phosphane, tert-butyl groups |
| Industrial Role | Flame retardant | Potential ligand in catalysis |
| Regulatory Status | Restricted in certain regions | Unregulated (due to niche use) |
Key Research Findings and Data Gaps
- Structural Influence on Reactivity : The tert-butyl groups in Methylenebis(tert-butylphosphane) likely confer greater steric hindrance compared to aromatic or cyclohexyl analogues, reducing unwanted side reactions in catalytic processes .
- Toxicity Concerns : While MBOCA and cyclohexylamine analogues exhibit significant health risks, the phosphorus-based structure of Methylenebis(tert-butylphosphane) may mitigate acute toxicity, though chronic effects remain unstudied .
- Industrial Relevance : Methylenebis derivatives are critical in resin production (40% of formaldehyde market share) , but the tert-butylphosphane variant’s niche applications (e.g., coordination chemistry) limit large-scale use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
